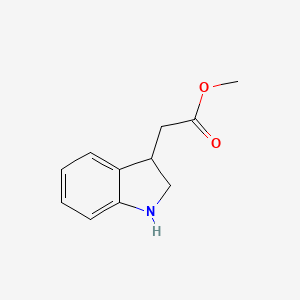

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate

概要

説明

“Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate” is a chemical compound with the CAS Number: 2126162-00-1 . It is also known as "methyl 2-(indolin-3-yl)acetate hydrochloride" . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar indole derivatives has been reported in the literature . For instance, 2-(1H-Indol-3-yl)acetic acid was transformed in the presence of sulfuric acid and ethanol to ethyl 2-(1H-Indol-3-yl)acetate, which was then reacted with hydrazine monohydrate in methanol to form 2-(1H-Indol-3-yl)acetohydrazide .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13NO2.ClH/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,8,12H,6-7H2,1H3;1H . The molecular weight of the compound is 227.69 .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 227.69 .科学的研究の応用

Background

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound with potential applications in various scientific research fields. However, the direct studies specifically focusing on this compound are limited or not directly accessible through the available databases. Instead, I will highlight research areas related to its structural components, such as indole derivatives, and their significance in scientific research, excluding topics related to drug use, dosage, and side effects as per your requirements.

Indole Derivatives in Cancer Research

Indole derivatives, like Indoleamine-2,3-dioxygenase (IDO) inhibitors, have been extensively studied for their potential in cancer therapy. IDO is an enzyme involved in tryptophan catabolism, playing a critical role in tumor immune evasion. Research indicates that IDO inhibitors, such as 1-methyltryptophan, can restore immune response against tumors, offering a promising avenue for cancer treatment (Löb et al., 2009). Additionally, IDO expression in various cancers has been correlated with poor prognosis, reinforcing the potential therapeutic value of targeting this pathway (Godin-Ethier et al., 2011).

Indole Synthesis and Chemical Research

The synthesis of indoles, including those with structures similar to this compound, is a significant area of chemical research. Indoles are a core structure in many natural products and pharmaceuticals. The Fischer synthesis of indoles from arylhydrazones represents a cornerstone methodology in this field, highlighting the versatility and importance of indole scaffolds in chemical synthesis (Fusco & Sannicolo, 1978).

Environmental and Biotechnological Applications

Bacterial catabolism of indole derivatives, including indole-3-acetic acid, suggests potential environmental and biotechnological applications. Specific bacterial gene clusters enable the degradation of indole compounds, which could be exploited for bioremediation purposes or as a carbon source in microbial production systems (Laird et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用機序

Target of Action

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets to modulate various biological processes.

Biochemical Pathways

Indole derivatives have been reported to influence a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,8,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTSSZDILHAHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

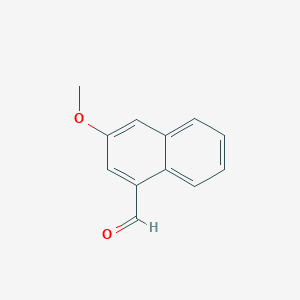

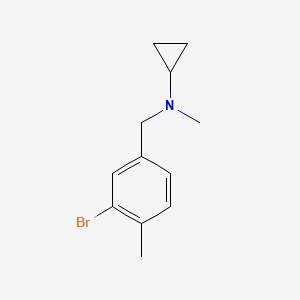

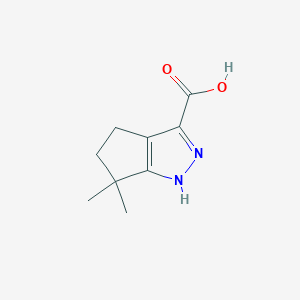

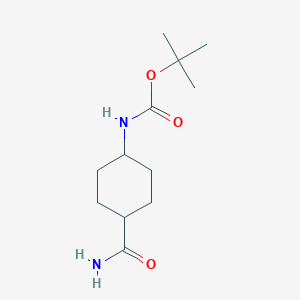

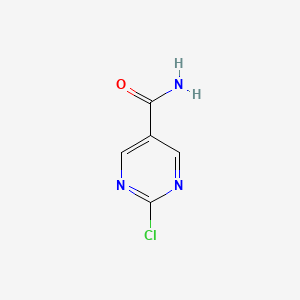

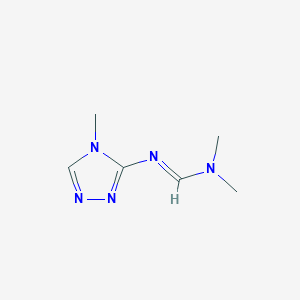

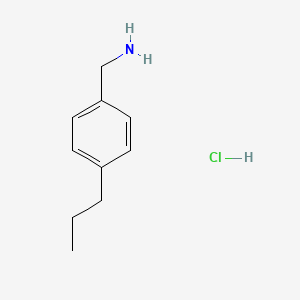

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B3158194.png)

![N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide](/img/structure/B3158202.png)

![Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3158215.png)

![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158257.png)